molecular formula C21H14ClF3N2O B2704492 4-(2-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole CAS No. 1935723-13-9

4-(2-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole

Cat. No. B2704492
M. Wt: 402.8
InChI Key: MAWUYEGWFUOMCB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques like NMR, IR, and mass spectrometry. The presence of different functional groups would give characteristic peaks in these spectra .


Chemical Reactions Analysis

The compound, due to the presence of various functional groups, could undergo a variety of chemical reactions. For example, the imidazole ring is known to participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application : This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
    • Method : The process involves pairing with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation .
    • Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
  • 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural

    • Field : Organic Synthesis
    • Application : This compound is a fluorinated building block used in organic synthesis .
    • Method : Specific methods of application or experimental procedures were not provided .
    • Results : No specific results or outcomes were provided .
  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application : This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
    • Method : The process involves pairing with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation .
    • Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
  • 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural

    • Field : Organic Synthesis
    • Application : This compound is a fluorinated building block used in organic synthesis .
    • Method : Specific methods of application or experimental procedures were not provided .
    • Results : No specific results or outcomes were provided .
  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application : This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
    • Method : The process involves pairing with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation .
    • Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
  • 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural

    • Field : Organic Synthesis
    • Application : This compound is a fluorinated building block used in organic synthesis .
    • Method : Specific methods of application or experimental procedures were not provided .
    • Results : No specific results or outcomes were provided .

Future Directions

The future directions for this compound could involve exploring its potential uses. This could involve testing its biological activity, studying its reactivity with other compounds, or investigating its physical properties .

properties

IUPAC Name

4-(2-chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF3N2O/c1-12-19(14-7-3-5-9-16(14)22)27-20(26-12)18-11-10-17(28-18)13-6-2-4-8-15(13)21(23,24)25/h2-11H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWUYEGWFUOMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole

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